3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one
Overview
Description
“3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” is a benzofuroquinoline derivative . It has been studied in the context of pharmaceutical sciences .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical processes. One approach to improve its solubility is using amorphous formulations, which can improve solubility by up to a 1000-fold . Amorphous solid dispersions (SDs) consisting of this compound and hydroxypropyl cellulose (HPC) were developed using vibrational ball milling .Molecular Structure Analysis
The molecular structure of “this compound” is complex and requires advanced techniques for analysis. The interactions of this compound with other substances were investigated using powder X-ray diffractometry, Fourier transform infrared spectroscopy, and differential scanning calorimetry .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and require careful analysis. The presence of sodium dodecyl sulfate (SDS) in the ground mixtures containing 90% HPC reduced the grinding duration from 60 min to 30 min in forming a ground SD that significantly increased the dissolution rate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been studied. The 60-min ground mixture containing 90% HPC significantly increased the drug solubility . This amorphous state was stable for 30 days when stored at 40 °C/RH 75% .Scientific Research Applications
Metabolic Characterization
3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro[3,2-c]quinoline-6-one, known as KCA-098, has been studied for its metabolism. In dogs, after oral administration, both the unchanged KCA-098 and nine metabolites were identified. The main metabolic pathways involved are hydrolysis, hydroxylation, and N-demethylation of the N,N-dimethyl-carbamate ester group (Yamada et al., 1999).
Polymorphism and Physicochemical Properties
KCA-098 exhibits polymorphism with four crystalline forms identified: hydrate, I, II, and III. These forms differ in their physical properties and behaviors, such as solubility and thermal stability. This polymorphism significantly impacts the compound's physicochemical characteristics (Yamada et al., 1995).
Effects on Bone Mineral Metabolism
KCA-098 shows potential in bone mineral metabolism. It inhibits bone resorption and stimulates bone formation, as evidenced in studies on chick embryonic bone and ovariectomized rats. This indicates its possible use in treating bone diseases (Kojima et al., 1994).
Comparative Studies with Other Compounds
When compared with ipriflavone, a drug used for osteoporosis, KCA-098 exhibited more potent effects in inhibiting bone resorption and stimulating bone tissue formation. This suggests its higher efficacy in potential therapeutic applications for bone-related conditions (Tsutsumi et al., 1994).
Solubility and Absorption Enhancement
Due to its poor water solubility, which limits oral absorption, techniques like co-grinding with water-soluble polymers have been employed to enhance the dissolution rate and absorption of KCA-098 (Yamada et al., 1999).
Osteoblast and Osteoclast Interaction
KCA-098's interaction with osteoblast-like cells and osteoclasts has been studied. It positively influences osteoblast differentiation and inhibits the formation of osteoclast-like cells. This dual action on bone cells further highlights its potential in bone disease treatment (Kawashima et al., 1996).
Future Directions
properties
IUPAC Name |
[9-(dimethylcarbamoyloxy)-6-oxo-5H-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-23(2)20(26)28-11-5-7-13-15(9-11)22-19(25)17-14-8-6-12(29-21(27)24(3)4)10-16(14)30-18(13)17/h5-10H,1-4H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQFYMAOIYJTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C3=C(C4=C(O3)C=C(C=C4)OC(=O)N(C)C)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156241 | |
Record name | Kca 098 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129794-24-7 | |
Record name | Kca 098 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129794247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kca 098 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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